molecular formula C17H21ClN4O2 B2953000 1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea CAS No. 1396765-53-9

1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea

Cat. No.: B2953000
CAS No.: 1396765-53-9
M. Wt: 348.83
InChI Key: YMUVNGPAAACGFP-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a urea derivative featuring a 3-chloro-2-methylphenyl group and a cyclohexyl moiety substituted with a 3-methyl-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in drug design. The chloro and methyl substituents on the phenyl group likely influence lipophilicity and steric interactions, impacting bioavailability and target engagement .

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-11-13(18)7-6-8-14(11)20-16(23)21-17(9-4-3-5-10-17)15-19-12(2)22-24-15/h6-8H,3-5,9-10H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUVNGPAAACGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is classified as an organic urea derivative with the following molecular formula:

  • Chemical Formula : C18H23ClN2O2
  • Molecular Weight : 334.84 g/mol
  • IUPAC Name : (3S)-N-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Recent studies indicate that compounds containing the 1,2,4-oxadiazole moiety exhibit a variety of biological activities, including anticancer and antimicrobial properties. The specific mechanisms through which this compound operates may involve:

  • Inhibition of Urease Activity : Urease inhibitors are critical in managing conditions such as kidney stones and peptic ulcers. This compound has shown promising results in inhibiting jack bean urease (JBU), with IC50 values indicating potent activity compared to standard thiourea .

Anticancer Activity

Compounds with oxadiazole derivatives have been reported to exhibit significant antiproliferative effects against various cancer cell lines. For instance:

Cell Line IC50 Value (µM) Reference Compound
T-47D (Breast)0.67Sorafenib
HCT-116 (Colon)0.80Sorafenib
ACHN (Renal)0.87Sorafenib

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Urease Inhibition

In a study evaluating the inhibitory effects on urease, the compound demonstrated significant anti-urease activity with IC50 values ranging from 0.0019 to 0.0532 µM, outperforming traditional inhibitors . This positions it as a potential therapeutic candidate for diseases associated with urease activity.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Urease Inhibition Study : A set of thiourea hybrids was synthesized and tested for their urease inhibitory activity. The most potent compound exhibited an IC50 of 0.0019 µM against JBU, indicating strong potential for clinical applications in treating urease-related conditions .
  • Antiproliferative Activity : Research on various oxadiazole derivatives showed broad-spectrum antiproliferative activity across multiple cancer types, with notable inhibition percentages against breast and melanoma cell lines .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogues include substitutions on the phenyl ring, modifications to the oxadiazole substituent, and alterations to the urea linker. Below is a comparative analysis:

Compound Name Phenyl Substituent Oxadiazole Substituent Molecular Weight (g/mol) Key Physicochemical Notes
Target Compound 3-Chloro-2-methyl 3-Methyl ~395 (estimated) Higher lipophilicity due to chloro and methyl groups
1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea 2-Fluoro Phenyl 380.42 Lower lipophilicity; phenyl group increases π-π stacking potential
1-(2-Chlorophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea 2-Chloro 3-Methyl ~385 (estimated) Similar to target but lacks methyl on phenyl; reduced steric hindrance
1-(2-Methoxyphenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea 2-Methoxy Pyridin-3-yl 393.4 Methoxy enhances solubility; pyridine introduces H-bonding potential
N-1,3-benzodioxol-5-yl-N′-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea Benzodioxol-5-yl 3-Methyl Not reported Benzodioxol group may improve metabolic stability

Stability and Reactivity

  • Target Compound : The electron-withdrawing chloro group may reduce electron density on the phenyl ring, increasing resistance to electrophilic attack. The methyl group adds steric protection .
  • Comparison :
    • Methoxy-substituted compounds (e.g., ) exhibit higher solubility but may undergo demethylation metabolically.
    • Benzodioxol derivatives () offer enhanced oxidative stability due to the fused oxygen ring .

Q & A

Q. Systematic substitutions :

  • Vary substituents on the phenyl ring (e.g., replace 3-Cl with CF3_3 or NO2_2) and oxadiazole (e.g., 3-methyl vs. 3-trifluoromethyl) .
  • Modify the cyclohexyl linker’s stereochemistry (cis vs. trans) to assess conformational effects .

Q. Biological profiling :

  • Screen analogs against target-specific assays (e.g., antiplasmodial activity via PfLDH inhibition or GPCR binding using radioligand displacement ).
  • Case study : Trifluoromethyl oxadiazole analogs showed 10× higher antiplasmodial activity (IC50_{50} 0.8 μM) compared to methyl derivatives .

Q. How should conflicting bioassay data (e.g., variable IC50_{50} values across studies) be resolved?

  • Troubleshooting steps :

Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1% v/v) .

Solubility assessment : Pre-test compound solubility in assay buffers using nephelometry; use co-solvents (e.g., 2% β-cyclodextrin) if precipitation occurs .

Metabolic stability : Evaluate hepatic microsomal stability (e.g., t1/2_{1/2} in human liver microsomes) to rule out rapid degradation .

Q. What computational methods support mechanistic studies of this compound’s target engagement?

  • Protocol :
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., 5-HT2B_{2B} receptor active site) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors from oxadiazole) using Schrödinger’s Phase .

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